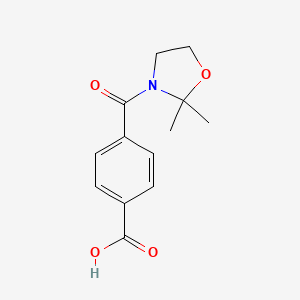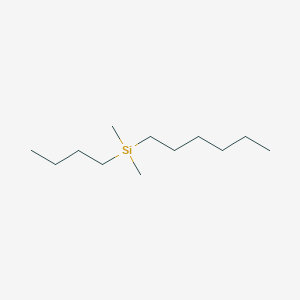
Butyl(hexyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(hexyl)dimethylsilane is an organosilicon compound with the molecular formula C12H28Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by its unique structure, which includes butyl, hexyl, and dimethyl groups attached to a central silicon atom. Organosilicon compounds like this compound are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(hexyl)dimethylsilane typically involves the hydrosilylation reaction, where an alkene (hexene) reacts with a silane compound (dimethylbutylsilane) in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Typically carried out at elevated temperatures ranging from 50°C to 150°C.
Solvent: Solvents like toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purification: Ensuring high purity of the starting materials to avoid impurities in the final product.
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalyst Recovery: Implementing methods to recover and recycle the catalyst to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Butyl(hexyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form simpler silanes.
Substitution: Reaction with halogens or other nucleophiles to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of silanols (R3SiOH) or siloxanes (R3SiOSiR3).
Reduction: Formation of simpler silanes (R3SiH).
Substitution: Formation of organosilicon compounds with various functional groups (R3SiX, where X is a substituent).
Scientific Research Applications
Butyl(hexyl)dimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its hydrophobic properties and thermal stability.
Mechanism of Action
The mechanism by which Butyl(hexyl)dimethylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The pathways involved include:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Siloxane Formation: Formation of silicon-oxygen-silicon linkages through condensation reactions.
Comparison with Similar Compounds
Butyl(hexyl)dimethylsilane can be compared with other similar organosilicon compounds, such as:
Dimethylsilane (C2H8Si): A simpler silane with only two methyl groups attached to the silicon atom.
Trimethylsilane (C3H10Si): Contains three methyl groups attached to the silicon atom.
Phenylsilane (C6H5SiH3): Contains a phenyl group attached to the silicon atom.
Uniqueness
This compound is unique due to its combination of butyl, hexyl, and dimethyl groups, which confer specific chemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly useful in applications requiring durable and water-resistant materials.
Properties
CAS No. |
80054-50-8 |
|---|---|
Molecular Formula |
C12H28Si |
Molecular Weight |
200.44 g/mol |
IUPAC Name |
butyl-hexyl-dimethylsilane |
InChI |
InChI=1S/C12H28Si/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
InChI Key |
RWDPAOLDBTYYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


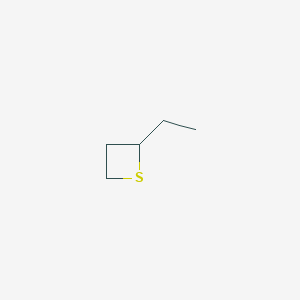
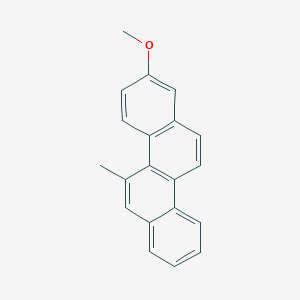
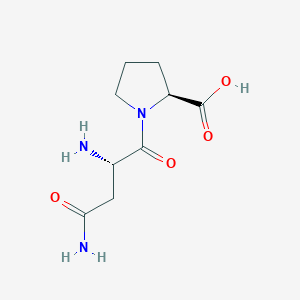
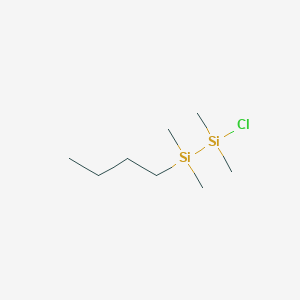
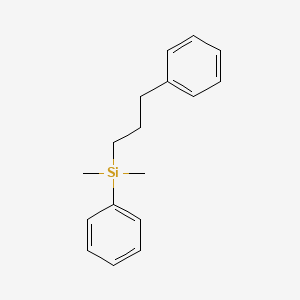
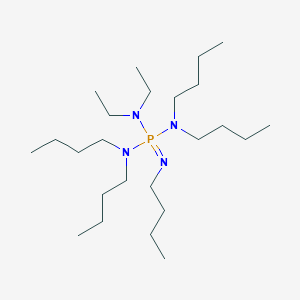
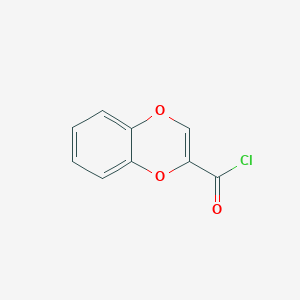
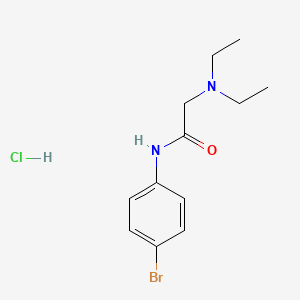
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
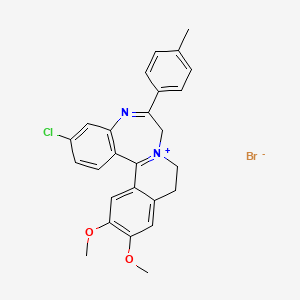
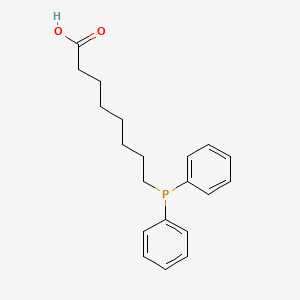
![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)
